methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClN3O4 |
|---|---|
Molecular Weight |
281.65 g/mol |
IUPAC Name |
methyl 1-(4-chloro-2-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8ClN3O4/c1-19-11(16)7-5-13-14(6-7)9-3-2-8(12)4-10(9)15(17)18/h2-6H,1H3 |
InChI Key |
COTYDLZENQMORF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrazine Synthesis and Functionalization
The preparation of 1,5-diarylpyrazoles often begins with the condensation of substituted aryl hydrazines with β-ketoesters or related electrophilic partners. For example, 4-chloro-2-nitrophenylhydrazine can be synthesized via diazotization of 4-chloro-2-nitroaniline followed by reduction with stannous chloride, as demonstrated in the synthesis of analogous hydrazines. The hydrazine intermediate is then condensed with methyl 3-oxo-3-(pyrazol-4-yl)propanoate or its derivatives.
Key challenges include ensuring regioselectivity during cyclization. Studies on 1,5-diarylpyrazoles show that the use of aryl hydrazine hydrochlorides favors 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers. For the target compound, protonation of the hydrazine nitrogen may direct nucleophilic attack to the β-ketoester’s carbonyl carbon, forming the pyrazole core.
Table 1: Representative Condensation Reactions for Pyrazole Synthesis
Cyclization via Trichloromethyl Enones
Regiocontrolled Pyrazole Formation
A regiocontrolled approach using trichloromethyl enones offers a versatile pathway. Trichloromethyl enones react with hydrazines to form pyrazoles, with the trichloromethyl group serving as a precursor for the carboxyalkyl moiety. For instance, reacting 4-chloro-2-nitrophenylhydrazine with methyl 4,4,4-trichloro-3-oxobutanoate in methanol under reflux yields the pyrazole ring, followed by methanolysis to install the carboxylate group.
Solvent and Substituent Effects
The choice of solvent critically influences regioselectivity. Methanol promotes methanolysis of the trichloromethyl group, while chlorinated solvents like CHCl₃ favor cyclization without side reactions. Electron-withdrawing groups (e.g., nitro, chloro) on the aryl hydrazine enhance reaction rates by stabilizing transition states through resonance effects.
Table 2: Trichloromethyl Enone Reactions with Hydrazines
| Enone Structure | Hydrazine Type | Solvent | Regioisomer Ratio (1,3:1,5) | Yield (%) |
|---|---|---|---|---|
| CCl₃-C(O)-CH₂-COOMe | Arylhydrazine HCl | MeOH | 95:5 | 93 |
| CCl₃-C(O)-CH₂-COOMe | Free arylhydrazine | CHCl₃ | 5:95 | 83 |
Post-Cyclization Functionalization
Nitro Group Introduction
The 2-nitro substituent on the phenyl ring can be introduced via electrophilic aromatic substitution or late-stage alkylation. A patent detailing the synthesis of 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole demonstrates the use of 2-nitrobenzyl bromide for nitro group installation. Applying this method, methyl 1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate could undergo alkylation with 2-nitrobenzyl bromide in the presence of a base like K₂CO₃.
Esterification and Purification
Final esterification of the pyrazole carboxylic acid is achieved using methanol and a catalytic acid (e.g., H₂SO₄). Column chromatography with silica gel and hexane/ethyl acetate gradients (80:20 to 50:50) resolves regioisomeric byproducts.
Mechanistic Considerations
Cyclocondensation Pathways
The formation of the pyrazole nucleus proceeds via a β-enaminone intermediate (Fig. 1). Attack of the hydrazine’s terminal nitrogen on the enone’s α-carbon initiates cyclization, followed by dehydration to aromatize the ring. Protonation of the hydrazine nitrogen directs regiochemistry, as observed in the preference for 1,3-isomers with hydrazine hydrochlorides.
Methanolysis of Trichloromethyl Groups
Trichloromethylpyrazoles undergo methanolysis via a gem-dichloroalkene intermediate, yielding carboxyalkyl derivatives. This step is sensitive to solvent polarity, with protic solvents like MeOH accelerating the reaction.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 1-(4-chloro-2-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate has shown promising antimicrobial properties. Preliminary studies indicate that derivatives of pyrazole compounds often exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound's ability to interact with specific enzymes involved in cancer metabolism suggests it may serve as a lead compound in the development of novel anticancer agents .
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may contribute to reducing inflammation through mechanisms that involve inhibiting pro-inflammatory cytokines and enzymes .
Case Study 1: Antimicrobial Testing
In a study conducted by Amer et al., this compound was tested against various bacterial strains. Results indicated significant inhibition zones, suggesting effective antimicrobial activity comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A research project focused on the anticancer effects of pyrazole derivatives demonstrated that this compound inhibited cell proliferation in cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Case Study 3: Anti-inflammatory Mechanism
In vitro studies have shown that this compound can reduce levels of inflammatory markers in cultured cells, indicating its potential as an anti-inflammatory agent. Further investigations are needed to elucidate the precise pathways involved .
Mechanism of Action
The mechanism by which methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Materials Science: The electronic properties of the compound are influenced by the presence of the nitro and chloro groups, which can affect its behavior in electronic devices.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate with seven structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and functional group variations.
Key Structural Variations
The table below summarizes critical structural differences:
Substituent Effects on Reactivity and Properties
Electron-Withdrawing vs. Electron-Donating Groups
- In contrast, ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate () features an electron-donating amino group at position 5, which may stabilize the ring and reduce electrophilicity .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipid solubility compared to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid (), which is more polar and acidic due to the free carboxylic acid group .
Aromatic vs. Non-Aromatic Pyrazole Rings
- Ethyl 1-(4-chloro-2-nitrophenyl)-5-nitro-4,5-dihydro-1H-pyrazole-4-carboxylate (GOLHEV, ) has a non-aromatic, partially saturated pyrazole ring. This reduces conjugation and may alter binding interactions in biological systems compared to fully aromatic analogs .
Steric and Lipophilic Effects
- Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate () replaces the nitro group with a benzyl substituent, increasing steric bulk and lipophilicity. This modification could enhance membrane permeability in drug design .
Biological Activity
Methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 1172922-82-5, is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological potential, focusing on antimicrobial, anticancer, and other therapeutic effects while providing relevant data tables and research findings.
The compound has the molecular formula and a molecular weight of approximately 281.65 g/mol. Its structure consists of a pyrazole ring with a 4-chloro-2-nitrophenyl substituent and a methyl ester group, which contributes to its biological activity.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have demonstrated its effectiveness against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | 0.75 |
| Escherichia coli | 0.30 | 0.60 | 0.90 |
| Candida albicans | 0.40 | 0.80 | 1.00 |
These results suggest that the compound has a strong inhibitory effect on bacterial growth and biofilm formation, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 6.5 | Cell cycle arrest in G2 phase |
| K562 (Leukemia) | 6.7 | Inhibition of JAK2/3 signaling pathway |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Mechanistic Insights
Molecular docking studies have suggested that this compound interacts with key enzymes involved in metabolic pathways, potentially enhancing its therapeutic efficacy . These interactions may include binding to kinases such as JAK2/3 and Aurora A/B, which are implicated in cancer progression .
Case Studies
A series of case studies highlight the compound's potential in medicinal chemistry:
- Study on Antimicrobial Efficacy : A recent study evaluated several pyrazole derivatives, including this compound, demonstrating significant antimicrobial activity with MIC values as low as 0.22 μg/mL against resistant strains .
- Anticancer Research : In vitro tests revealed that this compound could effectively inhibit the growth of breast cancer cells (MDA-MB-231) and colon cancer cells (HCT116), suggesting its role as a potential chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for methyl 1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, and how can reaction yields be optimized?
The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via nucleophilic substitution on pre-formed pyrazole cores. For example, analogous pyrazole-4-carboxylates are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted phenylhydrazines under reflux conditions, followed by esterification . Yield optimization involves adjusting reaction time (typically 6–12 hours), temperature (80–120°C), and stoichiometric ratios of reagents. Post-synthetic hydrolysis of esters to carboxylic acids (e.g., using NaOH/EtOH) achieves ~72% yield under controlled basic conditions . Statistical design of experiments (DoE), such as factorial designs, can systematically identify optimal parameters .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., nitro and chloro groups at specific phenyl positions) and ester functionality .
- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z 295.05) .
- X-ray crystallography : Resolving crystal packing and hydrogen-bonding interactions in analogs (e.g., pyrazole-4-carboxylate derivatives) .
- TLC monitoring : Ethyl acetate/hexane (3:7) as a mobile phase for tracking reaction progress .
Q. How does the nitro group at the 2-position of the phenyl ring influence reactivity in further functionalization?
The electron-withdrawing nitro group activates the phenyl ring for electrophilic substitution at the para position (relative to the nitro group) but deactivates meta positions. This directs reactions like halogenation or nitration to specific sites. For example, in analogs, chlorination at the 4-position of the phenyl ring is favored due to resonance and inductive effects . Reductive functionalization (e.g., nitro to amine conversion using Pd/C/H₂) enables access to bioactive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazole derivatives?
Discrepancies in NMR or mass spectra often arise from tautomerism or rotational isomerism. Strategies include:
- Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation around the pyrazole-phenyl bond) .
- 2D NMR (COSY, NOESY) : For assigning overlapping signals in crowded spectra .
- Computational validation : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-31G*) compared to experimental data .
Q. What experimental design principles apply to evaluating this compound’s bioactivity (e.g., enzyme inhibition)?
A tiered approach is recommended:
- In vitro assays : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorescence-based or colorimetric assays (IC₅₀ determination) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing nitro with methoxy) to assess pharmacophore requirements .
- Molecular docking : Preliminary binding affinity predictions using software like AutoDock Vina to prioritize synthetic targets .
Q. What strategies mitigate side reactions during nucleophilic substitution on the pyrazole core?
Competing reactions (e.g., ester hydrolysis or nitro group reduction) are minimized by:
- Solvent selection : Anhydrous DMF or THF to prevent hydrolysis .
- Protecting groups : Temporarily masking reactive sites (e.g., silyl ethers for hydroxyl protection) .
- Low-temperature conditions : For reactions sensitive to thermal degradation (e.g., –20°C for lithiation steps) .
Methodological Challenges and Solutions
Data Contradiction Analysis Example
Issue : Discrepant HPLC retention times for methyl pyrazole-4-carboxylate analogs.
Resolution :
Verify column type (C18 vs. phenyl-hexyl) and mobile phase pH (acidity affects ionization).
Compare with authentic standards synthesized via validated routes .
Use high-resolution MS to rule out isomeric impurities .
Future Research Directions
- Mechanistic studies : Elucidate the compound’s role in multi-component reactions using in-situ IR spectroscopy .
- Toxicology profiling : Zebrafish models to assess acute toxicity (LC₅₀) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
